molecular formula C8H15NO3S B8221910 N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide

N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide

Cat. No.: B8221910
M. Wt: 205.28 g/mol
InChI Key: OUOUSDKXLCMNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide is a research compound with the molecular formula C8H15NO3S and a molecular weight of 205.28 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide involves a multi-step process. One common synthetic route includes the reaction of 3-chloro-2-hydroxypropylamine with 3-(2-oxo-1,3-dioxolan-4-yl)propanoic acid in the presence of a base such as triethylamine. This intermediate is then reacted with propionyl chloride to form the final product. The product can be purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(2-(1,1-Dioxidothietan-3-yl)ethyl)propionamide can be compared with similar compounds such as:

    N-(2-(1,1-Dioxidothietan-3-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.

    N-(2-(1,1-Dioxidothietan-3-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-2-8(10)9-4-3-7-5-13(11,12)6-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOUSDKXLCMNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.